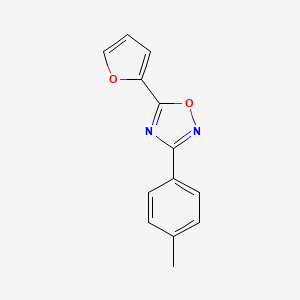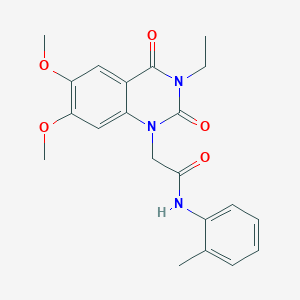![molecular formula C12H11NO2S B5795280 2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, commonly known as thiozolidinone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. Thiozolidinones have been found to possess a wide range of biological activities, including anti-inflammatory, antiviral, antibacterial, antitumor, and antidiabetic properties.
Mechanism of Action
The mechanism of action of thiozolidinones is complex and varies depending on the specific biological activity being studied. However, it is generally believed that thiozolidinones exert their effects by modulating various signaling pathways within cells. For example, thiozolidinones have been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. By activating PPAR-γ, thiozolidinones can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
Thiozolidinones have been found to exert a wide range of biochemical and physiological effects. For example, thiozolidinones have been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Thiozolidinones have also been found to inhibit the replication of viruses by interfering with various stages of the viral life cycle. Additionally, thiozolidinones have been shown to reduce the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of thiozolidinones is their broad range of biological activities, which makes them attractive candidates for drug development. Thiozolidinones are also relatively easy to synthesize, which makes them accessible to researchers. However, one of the limitations of thiozolidinones is their potential toxicity, particularly at high doses. Additionally, thiozolidinones can be difficult to work with in the lab due to their low solubility in aqueous solutions.
Future Directions
There are several future directions for research on thiozolidinones. One area of interest is the development of thiozolidinones as potential treatments for diabetes and other metabolic disorders. Another area of interest is the investigation of thiozolidinones as potential anti-cancer agents. Additionally, there is ongoing research on the use of thiozolidinones as potential treatments for viral infections, including COVID-19. Finally, there is interest in developing new synthetic methods for thiozolidinones that are more efficient and environmentally friendly.
Synthesis Methods
Thiozolidinones can be synthesized by the condensation reaction between a primary amine and a thiozolidine-4-one. The reaction is typically carried out in the presence of a suitable acid catalyst and under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
Scientific Research Applications
Thiozolidinones have been extensively studied for their potential therapeutic applications. They have been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Thiozolidinones have also been shown to possess antiviral activity against a range of viruses, including HIV, HCV, and influenza. Additionally, thiozolidinones have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
(2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIJKZYGSYAKFQ-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/2\NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)


![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)
![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)